Home > Products > Screening Compounds P84433 > Noroxycodone (hydrochloride)
Noroxycodone (hydrochloride) -

Noroxycodone (hydrochloride)

Catalog Number: EVT-10901591
CAS Number:
Molecular Formula: C17H20ClNO4
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Noroxycodone is derived from oxycodone through metabolic processes primarily involving cytochrome P450 enzymes, specifically CYP3A4, which catalyzes the N-demethylation of oxycodone to form noroxycodone. This compound falls under the category of opioid analgesics, which are substances that act on opioid receptors in the brain to produce effects such as pain relief and euphoria. It is important to note that noroxycodone itself possesses pharmacological properties, although it is less potent than its parent compound, oxycodone .

Synthesis Analysis

Methods and Technical Details

The synthesis of noroxycodone typically involves the demethylation of oxycodone. This can be achieved through various chemical reactions, including enzymatic processes using human liver microsomes or through chemical hydrolysis. The process generally includes:

  1. Enzymatic Demethylation: Utilizing cytochrome P450 enzymes to convert oxycodone into noroxycodone.
  2. Chemical Hydrolysis: Subjecting oxycodone to acidic or basic conditions can also yield noroxycodone through hydrolytic cleavage of the methyl group.

For example, one method involves incubating oxycodone with human liver microsomes in the presence of NADPH, which facilitates the conversion to noroxycodone under controlled temperature and pH conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Noroxycodone undergoes various chemical reactions that are critical for its metabolism and pharmacological activity:

  1. N-Demethylation: The primary reaction leading to the formation of noroxycodone from oxycodone.
  2. Glucuronidation: Once formed, noroxycodone can be further metabolized into glucuronides for excretion.
  3. Oxidation: Noroxycodone may also undergo oxidation reactions that can modify its functional groups, impacting its activity.

These reactions are facilitated by different cytochrome P450 enzymes, which are crucial for drug metabolism in the liver .

Mechanism of Action

Process and Data

Noroxycodone exerts its effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:

  • Binding to Mu Opioid Receptors: Noroxycodone binds to these receptors, leading to analgesic effects.
  • Inhibition of Pain Pathways: By activating these receptors, noroxycodone inhibits the transmission of pain signals within the spinal cord and brain.

Research indicates that while noroxycodone has some agonistic properties at opioid receptors, it is generally considered less potent than oxycodone itself .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Noroxycodone (hydrochloride) exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Generally reported around 200 °C.

These properties make it suitable for analytical applications in laboratories where precise measurements are required .

Applications

Scientific Uses

Noroxycodone is primarily used in scientific research for:

  • Analytical Reference Material: Employed in calibrating instruments for measuring opioids and their metabolites.
  • Pharmacokinetic Studies: Important for understanding the metabolism of oxycodone in clinical settings.
  • Toxicology Testing: Used in urine drug testing to detect opioid use and monitor compliance with pain management therapies.

Additionally, ongoing research explores its potential therapeutic applications and comparative efficacy against other opioids .

Biosynthesis and Metabolic Pathways of Noroxycodone

Role in Oxycodone Metabolism

Noroxycodone represents the principal oxidative metabolite generated during hepatic processing of the semi-synthetic opioid oxycodone. Its formation occurs predominantly via 1.1.1 N-demethylation as the primary metabolic pathway, wherein the methyl group attached to oxycodone's nitrogen atom undergoes enzymatic removal. Quantitative metabolic studies demonstrate that approximately 45% of an administered oxycodone dose undergoes this biotransformation to yield noroxycodone, establishing this pathway as the dominant metabolic route for oxycodone clearance [1] [8].

Within the broader metabolic network, 1.1.2 noroxycodone occupies a central position as the obligatory precursor to noroxymorphone. Following its formation, noroxycodone undergoes further enzymatic modification primarily via cytochrome P450 2D6-mediated O-demethylation to generate noroxymorphone. This sequential metabolism positions noroxycodone as a critical metabolic intermediate rather than a terminal excretion product. The metabolic cascade proceeds as follows: Oxycodone → Noroxycodone → Noroxymorphone → Conjugated noroxymorphone (phase 2 metabolite) [8].

Table 1: Position of Noroxycodone in Oxycodone Metabolic Pathways

PrecursorPrimary MetaboliteSecondary MetaboliteCatalyzing EnzymeMetabolic Fraction
OxycodoneNoroxycodoneNoroxymorphoneCytochrome P450 3A4/5~45% of administered dose
OxycodoneOxymorphoneNoroxymorphoneCytochrome P450 2D6~19% of administered dose
NoroxycodoneNoroxymorphoneGlucuronide conjugatesCytochrome P450 2D6Major pathway

Enzymatic Catalysis and Isoform Specificity

The biotransformation of oxycodone to noroxycodone exhibits 1.2.1 pronounced enzymatic specificity dominated by Cytochrome P450 3A4 and Cytochrome P450 3A5 isoforms. These closely related enzymes catalyze the oxidative N-demethylation reaction through electron transfer mechanisms, resulting in the cleavage of the nitrogen-methyl bond. In vitro studies utilizing selective chemical inhibitors demonstrate that Cytochrome P450 3A4/5 inhibition reduces noroxycodone formation by 70-85%, confirming their principal catalytic role. Furthermore, noroxycodone generation shows minimal dependence on Cytochrome P450 2D6 activity, highlighting the strict isoform specificity of this metabolic step [1] [8].

Recombinant human cytochrome P450 expression systems have provided mechanistic validation

of isoform contributions. When oxycodone is incubated with individual recombinant cytochrome P450 isoforms, Cytochrome P450 3A4 generates substantially higher noroxycodone concentrations compared to other isoforms. Cytochrome P450 3A5 also demonstrates significant catalytic activity, while Cytochrome P450 2C18 exhibits minor involvement. In contrast, recombinant Cytochrome P450 2D6 generates negligible noroxycodone but produces substantial quantities of oxymorphone, confirming the functional segregation between these metabolic pathways [1] [4].

Table 2: Recombinant Cytochrome P450 Isoform Activity in Noroxycodone Formation

Cytochrome P450 IsoformNoroxycodone ProductionOxymorphone ProductionRelative Contribution
Cytochrome P450 3A4HighNegligibleDominant (70-85%)
Cytochrome P450 3A5Moderate to HighNegligibleSignificant
Cytochrome P450 2C18LowNegligibleMinor
Cytochrome P450 2D6NegligibleHighNone for noroxycodone

Pharmacokinetic Interactions with Enzyme Modulators

Cytochrome P450 3A4 inhibitors and inducers exert profound effects on noroxycodone metabolite ratios

, serving as primary modifiers of oxycodone metabolic fate. Potent Cytochrome P450 3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) diminish noroxycodone formation by 50-80%. This metabolic suppression redirects oxycodone toward Cytochrome P450 2D6-mediated O-demethylation, thereby increasing plasma concentrations of oxymorphone. Conversely, Cytochrome P450 3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) accelerate noroxycodone generation and clearance, reducing systemic oxycodone exposure by 50-65% and simultaneously decreasing oxymorphone concentrations due to substrate depletion [8].

These metabolic shifts create 1.3.2 competitive pathway dynamics between Cytochrome P450 3A4-mediated N-demethylation and Cytochrome P450 2D6-mediated O-demethylation. Pharmacokinetic studies reveal an inverse relationship between noroxycodone and oxymorphone concentrations during enzyme modulation. Inhibition of Cytochrome P450 3A4 decreases plasma noroxycodone concentrations by 60% while increasing oxymorphone concentrations by 100-150%. Conversely, inhibition of Cytochrome P450 2D6 (e.g., by paroxetine, fluoxetine, quinidine) reduces oxymorphone formation by 40-60% while elevating noroxycodone concentrations by 30-40%. This competitive substrate allocation demonstrates the interconnectedness of these metabolic pathways [8].

Interindividual Metabolic Variability

Noroxycodone elimination exhibits significant age-dependent clearance patterns

attributable to developmental and degenerative changes in cytochrome P450 3A4/5 activity. Pediatric patients (ages 2-12 years) demonstrate 20-40% greater oxycodone clearance compared to adults, resulting in proportional increases in noroxycodone formation. Conversely, elderly patients (ages >65 years) exhibit 30-50% reduced oxycodone clearance, leading to prolonged noroxycodone exposure. Neonates and infants (<6 months) present a unique metabolic profile: immature Cytochrome P450 3A4/5 activity results in substantially reduced noroxycodone formation (70-90% less than adults), prolonged noroxycodone half-life, and minimal production of downstream metabolites like noroxymorphone [8].

Hepatic impairment dramatically alters noroxycodone excretion kinetics

. Patients with moderate to severe liver dysfunction (Child-Pugh classes B and C) demonstrate 40-60% reduced noroxycodone formation and clearance compared to healthy subjects. This metabolic disruption occurs alongside significantly elevated plasma oxycodone concentrations (up to 100% higher) and reduced oxymorphone generation. Consequently, unchanged oxycodone becomes the predominant urinary excretion product in hepatic impairment, contrasting with the noroxycodone-dominated excretion profile observed in hepatically normal subjects. Liver transplantation restores noroxycodone formation and clearance to normal physiological ranges, confirming the centrality of hepatic function in this metabolic pathway [8].

Table 3: Impact of Physiological Variables on Noroxycodone Pharmacokinetics

Patient PopulationNoroxycodone FormationNoroxycodone ClearanceUrinary Excretion Profile
Healthy AdultsNormalNormalNoroxycodone dominant (45% of dose)
Elderly (>65 years)↓ 20-30%↓ 30-50%Unchanged oxycodone increased
Pediatrics (2-12 years)↑ 20-40%↑ 20-40%Noroxycodone increased
Neonates (<6 months)↓ 70-90%↓ 80-90%Unchanged oxycodone dominant
Hepatic Impairment↓ 40-60%↓ 40-60%Unchanged oxycodone dominant (up to 70%)

Properties

Product Name

Noroxycodone (hydrochloride)

IUPAC Name

(4aS,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12?,15?,16-,17+;/m0./s1

InChI Key

IGNAMRAQFUFUMH-WOQQBOSRSA-N

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl

Isomeric SMILES

COC1=C2C3=C(CC4[C@]5([C@]3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.